2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine
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Overview
Description
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidine ring substituted with a 3,5-dinitropyridin-2-yl group via a sulfur atom. The presence of nitro groups and the sulfur linkage contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine typically involves the reaction of 2-chloro-3,5-dinitropyridine with a pyrimidine thiol derivative. The reaction is carried out under nucleophilic substitution conditions, where the thiol group displaces the chlorine atom on the pyridine ring. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it highly electron-deficient, facilitating nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine has been explored for various scientific research applications:
Biology: Investigated for its potential in cell imaging and as a tool for studying biological thiols.
Industry: Potential use in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups make the pyridine ring highly reactive towards nucleophiles, allowing for the selective detection of biothiols. The fluorescence of the compound is quenched by the electron-withdrawing nitro groups and is turned on by biothiol-triggered nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dinitropyridin-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.
2-(3,5-Dinitropyridin-2-yl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is unique due to the combination of the pyrimidine ring and the 3,5-dinitropyridin-2-yl group. This combination imparts distinct electronic properties that make it particularly suitable for applications in fluorescence-based detection of biothiols .
Properties
CAS No. |
73768-50-0 |
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Molecular Formula |
C9H5N5O4S |
Molecular Weight |
279.23 g/mol |
IUPAC Name |
2-(3,5-dinitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C9H5N5O4S/c15-13(16)6-4-7(14(17)18)8(12-5-6)19-9-10-2-1-3-11-9/h1-5H |
InChI Key |
WEKVURHZWGWRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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